An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-D-tryptophan
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-D-tryptophan is a synthetically derived amino acid that belongs to the family of indole-containing compounds. As a derivative of the essential amino acid tryptophan, it presents a unique scaffold for chemical modification and exploration in medicinal chemistry and drug discovery. The introduction of a methoxy group at the 6-position of the indole ring, combined with the D-enantiomeric configuration of the alpha-amino acid, imparts distinct chemical and biological properties compared to its naturally occurring L-tryptophan counterpart. This technical guide provides a comprehensive overview of the chemical properties of 6-Methoxy-D-tryptophan, including its structure, spectroscopic profile, reactivity, and analytical characterization. Furthermore, it delves into synthetic strategies, potential degradation pathways, and the prospective biological significance of this intriguing molecule, offering a valuable resource for researchers and professionals in the field.
Molecular Structure and Physicochemical Properties
6-Methoxy-D-tryptophan is characterized by an indole ring system substituted with a methoxy group at the 6-position, and an alanine side chain at the 3-position, with the stereochemistry at the alpha-carbon being in the D-configuration.
Structural Representation
Figure 1: 2D structure of 6-Methoxy-D-tryptophan.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [2] |
| Appearance | Lyophilized powder | [1][3] |
| CAS Number | 399030-99-0 | [1] |
| Purity | Typically ≥95% | [1][3] |
| Solubility | Soluble in DMSO (~1 mg/ml), PBS (pH 7.2, ~1 mg/ml) | [4] |
| Storage | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles. | [1][3] |
| Shelf Life | Generally 6 months at -20°C or -80°C from the date of receipt in lyophilized form. | [3] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group, and the amino acid side chain. The protons on the indole ring will exhibit splitting patterns influenced by the methoxy substituent. The α-proton of the amino acid will appear as a multiplet, coupled to the β-protons of the side chain. The methoxy group will present as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms. The chemical shift of the carbon atom attached to the methoxy group (C6) will be significantly affected. The carbonyl carbon of the carboxylic acid will resonate at the downfield end of the spectrum.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing tryptophan and its derivatives.[5] The protonated molecule [M+H]⁺ would be expected at m/z 235.2. Fragmentation of tryptophan derivatives often involves the loss of ammonia (NH₃) and cleavage of the side chain.[6][7] The presence of the methoxy group may influence the fragmentation pattern.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Methoxy-D-tryptophan will exhibit characteristic absorption bands corresponding to its functional groups. Based on the spectrum of D-tryptophan, key absorbances are expected for:[8]
-
N-H stretching of the amine and indole groups.
-
O-H stretching of the carboxylic acid.
-
C=O stretching of the carboxylic acid.
-
C-O stretching of the methoxy group.
-
Aromatic C-H and C=C bending vibrations of the indole ring.
Chemical Reactivity and Stability
The chemical behavior of 6-Methoxy-D-tryptophan is largely dictated by the reactivity of the indole nucleus and the functional groups of the amino acid side chain.
Reactivity of the 6-Methoxyindole Ring
The methoxy group at the 6-position is an electron-donating group, which increases the electron density of the indole ring system.[9][10] This has several important consequences:
-
Enhanced Nucleophilicity: The increased electron density makes the indole ring more susceptible to electrophilic substitution reactions.[11]
-
Increased Susceptibility to Oxidation: The electron-rich nature of the 6-methoxyindole moiety makes it more prone to oxidation compared to unsubstituted tryptophan.[12] Oxidative degradation can lead to the formation of various products, including kynurenine derivatives.[13]
Figure 2: General schematic of the oxidative degradation of 6-Methoxy-D-tryptophan.
Stability and Degradation
Like tryptophan itself, 6-Methoxy-D-tryptophan is susceptible to degradation under certain conditions.[14] Key factors influencing its stability include:
-
Light and UV Radiation: Exposure to light, particularly UV radiation, can induce photo-oxidation and degradation.
-
Oxidizing Agents: Reactive oxygen species (ROS) can readily oxidize the indole ring.
-
Temperature: Elevated temperatures can accelerate degradation processes.[14]
-
pH: The stability can also be pH-dependent.
Careful handling and storage, including protection from light and oxygen, are crucial to maintain the integrity of the compound.
Synthesis and Analysis
The synthesis and purification of enantiomerically pure 6-Methoxy-D-tryptophan requires specific synthetic strategies and analytical methods for quality control.
Synthetic Approaches
Several general methods for the synthesis of tryptophan derivatives can be adapted for 6-Methoxy-D-tryptophan.[15]
-
Schöllkopf Method: This method involves the alkylation of a chiral bis-lactim ether derived from a dipeptide, followed by hydrolysis to yield the desired amino acid.
-
Enzymatic Synthesis: Enzymes such as tryptophan synthase can be utilized for the synthesis of tryptophan analogs.[16][17] This approach offers high stereoselectivity.
-
Strecker Synthesis: A facile route for the synthesis of indole-substituted (S)-tryptophans using a chiral auxiliary-facilitated Strecker amino acid synthesis has been reported and could potentially be adapted for the D-enantiomer.[18]
Figure 3: A generalized workflow for the synthesis, purification, and analysis of 6-Methoxy-D-tryptophan.
Analytical Methods
High-performance liquid chromatography (HPLC) is a key analytical technique for the analysis of 6-Methoxy-D-tryptophan.
-
Purity Assessment: Reversed-phase HPLC can be used to determine the chemical purity of the compound.
-
Enantiomeric Purity: Chiral HPLC is essential to confirm the enantiomeric purity and separate the D- and L-isomers. Methods using Cinchona alkaloid-based zwitterionic chiral stationary phases have been shown to be effective for the separation of monosubstituted tryptophan derivatives.[1][19]
The following is a representative, non-validated protocol based on methods for similar compounds. Optimization for 6-Methoxy-D-tryptophan would be required.
-
Column: Cinchona alkaloid-based zwitterionic chiral stationary phase.
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) containing acidic and basic additives like formic acid and diethylamine.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Temperature: 25°C.
Potential Biological Significance and Applications
While specific biological activities of 6-Methoxy-D-tryptophan are not extensively documented, the known activities of related compounds provide a strong rationale for its investigation in drug discovery.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Methoxyindoles have been identified as modulators of the AhR, a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism.[20]
-
Anti-inflammatory and Anti-cancer Potential: The related compound, 5-methoxy-DL-tryptophan, has demonstrated anti-inflammatory and anti-cancer properties.[21] Given the structural similarity, 6-Methoxy-D-tryptophan may exhibit similar or unique activities.
-
Neuroactivity: As a tryptophan derivative, there is potential for interaction with serotonergic or other neurotransmitter systems, although this remains to be explored.
The D-amino acid configuration may confer increased stability against enzymatic degradation compared to the L-isomer, making it an attractive feature for drug design.
Conclusion
6-Methoxy-D-tryptophan is a molecule with a rich chemical landscape defined by the interplay of its methoxy-activated indole ring and the D-amino acid side chain. Its enhanced nucleophilicity and susceptibility to oxidation are key considerations for its handling and synthetic manipulation. While a comprehensive experimental dataset for its physicochemical and biological properties is still emerging, the available information on related compounds provides a solid foundation for its further exploration. The synthetic and analytical methodologies outlined in this guide offer a starting point for researchers to produce and characterize this compound for applications in medicinal chemistry, chemical biology, and drug discovery. The potential for novel biological activity makes 6-Methoxy-D-tryptophan a compelling target for future investigation.
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